molecular formula C5H5F2N3 B1340244 2,6-Difluoro-4-hydrazinylpyridine CAS No. 837364-94-0

2,6-Difluoro-4-hydrazinylpyridine

Cat. No.: B1340244
CAS No.: 837364-94-0
M. Wt: 145.11 g/mol
InChI Key: YDUYJJIXZAXMIJ-UHFFFAOYSA-N
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Description

2,6-Difluoro-4-hydrazinylpyridine is a chemical compound with the molecular formula C5H5F2N3.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,6-Difluoro-4-hydrazinylpyridine can be synthesized by reacting pentafluoropyridine with hydrazine hydrate in a suitable solvent such as ethanol or acetonitrile. The reaction typically involves the following steps:

  • Dissolution of pentafluoropyridine in the chosen solvent.
  • Addition of hydrazine hydrate to the solution.
  • Stirring the reaction mixture at a controlled temperature until the reaction is complete.
  • Isolation and purification of the product through techniques such as recrystallization or chromatography.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, ensuring safety protocols, and implementing efficient purification techniques to obtain the compound in large quantities.

Chemical Reactions Analysis

Types of Reactions: 2,6-Difluoro-4-hydrazinylpyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The hydrazinyl group can participate in substitution reactions with electrophiles, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate; typically performed in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually conducted in anhydrous conditions.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides; reactions often carried out in the presence of a base.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoropyridine derivatives, while substitution reactions can produce a variety of hydrazinyl-substituted compounds.

Scientific Research Applications

2,6-Difluoro-4-hydrazinylpyridine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or reagent in biological assays.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,6-Difluoro-4-hydrazinylpyridine involves its interaction with molecular targets and pathways within biological systems. The hydrazinyl group can form covalent bonds with nucleophilic sites on biomolecules, leading to various biochemical effects. The specific pathways and targets depend on the context of its application, such as enzyme inhibition or receptor modulation.

Comparison with Similar Compounds

Uniqueness: 2,6-Difluoro-4-hydrazinylpyridine is unique due to the presence of both fluorine atoms and a hydrazinyl group, which confer distinct chemical reactivity and potential applications compared to its analogs. The combination of these functional groups allows for versatile chemical transformations and interactions in various research and industrial contexts.

Properties

IUPAC Name

(2,6-difluoropyridin-4-yl)hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5F2N3/c6-4-1-3(10-8)2-5(7)9-4/h1-2H,8H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDUYJJIXZAXMIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(N=C1F)F)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5F2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10479263
Record name 2,6-Difluoro-4-hydrazinopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10479263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

837364-94-0
Record name 2,6-Difluoro-4-hydrazinopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10479263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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